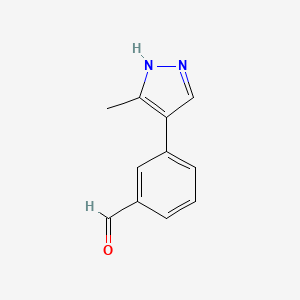

3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzaldehyde moiety attached to a pyrazole ring, which is substituted with a methyl group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde derivatives. One common method is a three-component reaction catalyzed by sodium acetate at room temperature . The reaction conditions are mild, and the products are usually obtained in high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.

Major Products Formed

Oxidation: 3-(5-methyl-1H-pyrazol-4-yl)benzoic acid.

Reduction: 3-(5-methyl-1H-pyrazol-4-yl)benzyl alcohol.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Preparation Methods

The synthesis of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves reacting 5-methyl-1H-pyrazole with 2-bromo-5-methylbenzaldehyde under basic conditions. This reaction is usually performed in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), using a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). The mixture is heated to reflux for several hours to ensure the reaction is complete. Industrial production uses similar synthetic routes on a larger scale, employing continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques like recrystallization and column chromatography are used to achieve the desired purity.

Scientific Research Applications

- Medicinal Chemistry: This compound serves as a building block for synthesizing potential pharmaceutical agents, especially those targeting neurological and inflammatory conditions. Pyrazole derivatives have attracted considerable attention in recent years for their diverse biological activities, including anticancer properties .

- Materials Science: 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is used in developing organic semiconductors and light-emitting diodes (LEDs) because of its electronic properties.

- Biological Studies: The compound is employed in studying enzyme inhibitors and receptor modulators. Studies have shown that benzaldehyde derivatives can demonstrate potent antimicrobial properties against various pathogens.

Biological Activities

Pyrazole derivatives exhibit diverse biological activities . 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has demonstrated antimicrobial activity against various pathogens. Related pyrazole compounds exhibit significant antibacterial and antifungal effects, with minimum inhibitory concentration (MIC) values lower than standard antibiotics.

Case Studies

- Anticancer Activity Assessment: A study evaluated the anticancer effects of pyrazole derivatives, including 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer properties.

- Antimicrobial Efficacy: An investigation assessed the antimicrobial efficacy of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde against Staphylococcus aureus and Escherichia coli. The results showed MIC values comparable to conventional antibiotics, highlighting its potential as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways:

Molecular Targets: May interact with enzymes and receptors involved in cellular processes.

Pathways Involved: Could influence pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-methyl-1H-pyrazol-5-yl)benzaldehyde

- 3-(5-methyl-1H-pyrazol-3-yl)benzaldehyde

- 3-(5-methyl-1H-pyrazol-4-yl)benzoic acid

Uniqueness

3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Biological Activity

3-(5-Methyl-1H-pyrazol-4-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzaldehyde moiety attached to a pyrazole ring, which is known for its pharmacological versatility.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain pyrazole derivatives had minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against Escherichia coli and Streptococcus epidermidis . This suggests that the compound may possess comparable antimicrobial efficacy.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Pyrazole-containing compounds have been documented to inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. For example, compounds with similar structures have demonstrated significant antiproliferative activity in vitro, suggesting a promising avenue for cancer therapy development .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . For instance, some compounds exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac, indicating their potential as effective anti-inflammatory agents .

The biological activities of this compound can be attributed to several mechanisms:

- Cellular Interaction : Similar compounds have been shown to interact with cellular targets, leading to alterations in signaling pathways that regulate cell growth and apoptosis .

- Enzyme Inhibition : The inhibition of key enzymes involved in inflammatory processes and cancer progression is a common pathway for pyrazole derivatives .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives can modulate oxidative stress within cells, contributing to their anticancer and antioxidant activities .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Study on Breast Cancer : A study evaluated the effects of a series of pyrazole derivatives on MCF-7 cells using MTT assays. Results indicated that these compounds significantly reduced cell viability compared to control groups .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 10 | MCF-7 |

| B | 15 | HepG2 |

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde |

InChI |

InChI=1S/C11H10N2O/c1-8-11(6-12-13-8)10-4-2-3-9(5-10)7-14/h2-7H,1H3,(H,12,13) |

InChI Key |

BSRXSIQQXQHCHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.